Cytosolic Epoxide Hydrolase Substrate Specificity: trans- vs. cis-Stilbene Oxide
In cytosolic epoxide hydrolase (EH) assays, trans-stilbene oxide (TSO) demonstrates dramatically higher hydration rates compared to its cis-isomer (CSO). The cytosolic EH from mouse liver exhibits an apparent Km of 4.9 µM for TSO, reflecting high affinity, while the Km for CSO is 73 µM, indicating a 15-fold lower affinity [1]. Furthermore, the maximal velocity (Vmax) for TSO hydrolysis by Brassica napus soluble EH is 0.47 µmol·min⁻¹·mg⁻¹, whereas the activity toward CSO is described as 'low' [2]. Rat liver cytosolic EH purified to homogeneity yields a Km of 1.7 µM and a Vmax of 205 nmol·min⁻¹·mg⁻¹ for TSO [3].
| Evidence Dimension | Enzyme Kinetics (Affinity and Activity) |
|---|---|
| Target Compound Data | Km = 1.7–4.9 µM; Vmax = 0.47 µmol·min⁻¹·mg⁻¹ |
| Comparator Or Baseline | cis-Stilbene oxide: Km = 73 µM; Activity 'low' |
| Quantified Difference | 15-fold lower affinity for cis-isomer; Vmax for cis is negligible |
| Conditions | In vitro assays with purified or recombinant cytosolic epoxide hydrolases from mammalian and plant sources |
Why This Matters
Procurement of TSO is essential for any EH activity assay requiring a highly reactive and sensitive substrate; CSO will yield weak signals or no detectable activity, leading to false-negative results.
- [1] Meijer, J., & DePierre, J. W. (1985). Properties of cytosolic epoxide hydrolase purified from the liver of untreated and clofibrate-treated mice. European Journal of Biochemistry, 148(1), 87-95. View Source
- [2] Bellevik, S., Zhang, J., & Meijer, J. (2002). Brassica napus soluble epoxide hydrolase (BNSEH1). European Journal of Biochemistry, 269(21), 5295-5302. View Source
- [3] Schladt, L., Thomas, H., Hartmann, R., & Oesch, F. (1988). Purification and characterization of rat-liver cytosolic epoxide hydrolase. European Journal of Biochemistry, 176(2), 379-384. View Source
